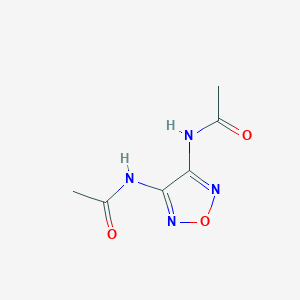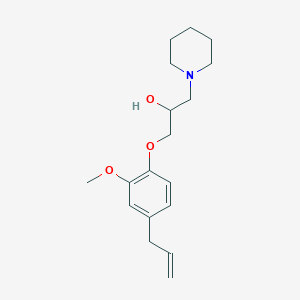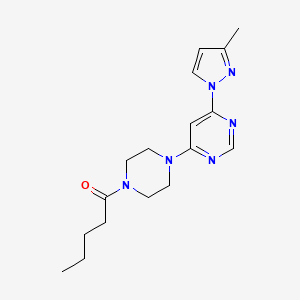
N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves a multistep process that includes the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally 1,3,4-oxadiazole-2-thiols. These compounds are synthesized by reacting these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of N,N'-dibenzyl-2,2'-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide, a related compound, reveals that the phenylene and oxadiazole rings are almost coplanar, which is stabilized by intramolecular N—H⋯O and N—H⋯N hydrogen bonds (Wang, Huang, & Tang, 2008).
Chemical Reactions and Properties
The reactivity and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole ring. For example, the introduction of different aryl or alkyl groups can lead to novel compounds with specific chemical behaviors, as seen in the synthesis of various 1,3,4-oxadiazole derivatives using ultrasound irradiation, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives is in antimicrobial therapy. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of microbial species. For instance, the synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have demonstrated active properties against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Anticancer Potential
Another significant area of application is in the development of anticancer therapies. Research into 1,3,4-oxadiazole derivatives has indicated their effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship studies have led to the identification of compounds with potent in vivo anticancer activity, demonstrating the utility of these compounds in anticancer drug research (Cai et al., 2006).
Anti-inflammatory and Antioxidant Actions
The anti-inflammatory and antioxidant properties of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives have also been extensively studied. Compounds synthesized from these derivatives have shown significant anti-inflammatory and analgesic effects, suggesting their application in treating inflammatory conditions (Faheem, 2018).
Enzyme Inhibition for Therapeutic Applications
Research into the therapeutic applications of these compounds has also extended into enzyme inhibition. Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of various enzymes, indicating their potential use in designing drugs for diseases associated with enzymatic dysregulation (Verma et al., 2019).
Synthesis and Chemical Properties
The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives has been a focus of research, aiming to improve the efficiency and applicability of these compounds in various fields. Novel synthetic routes have been developed to construct these derivatives under environmentally friendly conditions, enhancing their appeal for further pharmaceutical development (Zhu et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-5-6(8-4(2)12)10-13-9-5/h1-2H3,(H,7,9,11)(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNERVSMMDXMONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)